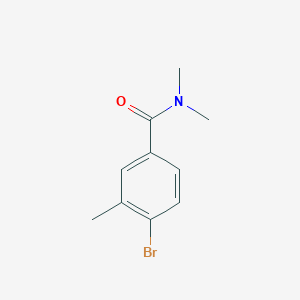
S-15176 difumarate salt
Übersicht
Beschreibung
S-15176 difumarate salt is a compound with the linear formula C31H48N2O4S · 2 C4H4O4 . It is an anti-ischemic and antioxidant agent . It also inhibits mitochondrial permeability transition and prevents the early step in apoptosis by preventing the collapse of the electrochemical gradient across the mitochondrial membrane .
Molecular Structure Analysis
The molecular formula of S-15176 difumarate salt is C31H48N2O4S · 2 C4H4O4 . This indicates that the compound contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S). The molecular weight of the compound is 776.93 .Chemical Reactions Analysis
S-15176 difumarate salt has been found to affect the function of mitochondria . It disturbs the catalytic function of enzyme complex III of the mitochondrial electron transfer system and induces nonspecific membrane permeability .Physical And Chemical Properties Analysis
S-15176 difumarate salt is a solid compound . It is soluble in DMSO at 16 mg/mL but insoluble in water .Wissenschaftliche Forschungsanwendungen
Treatment of Type II Diabetes Mellitus
S-15176 difumarate salt has been studied for its effects on the liver mitochondria of mice with Type II Diabetes Mellitus (T2DM) induced by a high-fat diet combined with a low-dose streptozotocin injection . The compound was found to attenuate mitochondrial dysfunction and ultrastructural abnormalities in the liver of T2DM mice . The mechanisms underlying the protective effect of S-15176 are related to the stimulation of mitochondrial biogenesis and the inhibition of lipid peroxidation in the organelles .
Mitochondrial Metabolic Reprogramming Agent
The compound acts as a mitochondria-targeted metabolic reprogramming agent in T2DM . It is suggested that S-15176 difumarate salt can stimulate mitochondrial biogenesis and inhibit lipid peroxidation in the organelles .
Inhibition of Respiratory Complex III
S-15176 difumarate salt has been found to disturb the catalytic function of enzyme complex III of the mitochondrial electron transfer system . This effect was observed at concentrations reached in target tissues .
Induction of Nonspecific Membrane Permeability
The compound has been shown to induce nonspecific membrane permeability, which was related to the dissipation of the mitochondrial membrane potential and a decline in ATP production . This suggests that S-15176 can induce mitochondrial dysfunction in mammal tissues and organs that are most vulnerable to chemical toxicity or exposed to higher concentrations of the drug .
Treatment of Ischemia-Reperfusion Injury
S-15176 difumarate salt, a derivative of the anti-ischemic metabolic drug trimetazidine, has been intensively studied for its impact on cellular metabolism in animal models of ischemia-reperfusion injury of the liver, heart, spinal cord, and other organs .
Protection Against Spinal Cord Injury
Difumarate salt S-15176 has been suggested to prevent mitochondrial pathways of apoptosis and protect the spinal cord from secondary injury, helping to preserve motor function following spinal cord injury in rats .
Wirkmechanismus
Target of Action
S-15176 difumarate salt primarily targets the mitochondria, the power stations inside the cell . More specifically, it affects the Respiratory Complex III and the Inner Mitochondrial Membrane .
Mode of Action
S-15176 difumarate salt impairs mitochondrial function by inhibiting the catalytic function of the enzyme complex III of the mitochondrial electron transfer system . It also induces nonspecific membrane permeability, which is related to the dissipation of the mitochondrial membrane potential . Furthermore, S-15176 suppresses the mitochondrial permeability transition in response to calcium ions and inorganic phosphate .
Biochemical Pathways
The compound’s action leads to a shift from fatty acid to glucose oxidation, which may contribute to its anti-ischemic effect . This shift in cellular metabolism enhances glucose metabolism and decreases oxygen consumption, potentially reducing ROS production, limiting intracellular acidosis, and reducing cytosolic calcium accumulation .
Result of Action
The action of S-15176 difumarate salt leads to a decline in ATP production due to the dissipation of the mitochondrial membrane potential . It also inhibits the release of cytochrome c in response to silver ions . These effects can induce mitochondrial dysfunction in mammalian tissues and organs that are most vulnerable to chemical toxicity or exposed to higher concentrations of the drug .
Action Environment
The action of S-15176 difumarate salt can be influenced by the environment within the cell. For instance, at low concentrations, it suppresses the opening of the Ca 2+ -Dependent MPT Pore, while at high concentrations, the agent itself contributes to the permeabilization of the mitochondrial membrane .
Eigenschaften
IUPAC Name |
(E)-but-2-enedioic acid;2,6-ditert-butyl-4-[3-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]propylsulfanyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H48N2O4S.2C4H4O4/c1-30(2,3)24-19-23(20-25(27(24)34)31(4,5)6)38-18-10-13-32-14-16-33(17-15-32)21-22-11-12-26(35-7)29(37-9)28(22)36-8;2*5-3(6)1-2-4(7)8/h11-12,19-20,34H,10,13-18,21H2,1-9H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANXPOPNCJIJXJW-LVEZLNDCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC(=CC(=C1O)C(C)(C)C)SCCCN2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC)(C)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H56N2O12S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
776.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-15176 difumarate salt | |
CAS RN |
148913-55-7 | |
| Record name | S-15176 difumarate salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[2-(4-Fluorophenyl)ethyl]piperidine](/img/structure/B3104524.png)

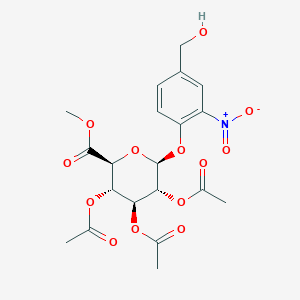


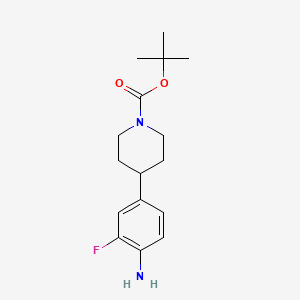
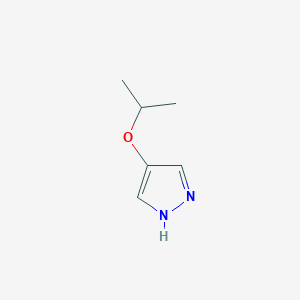
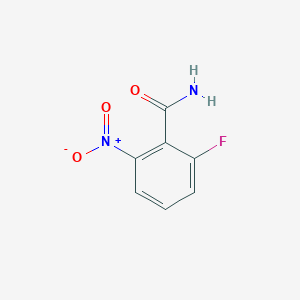
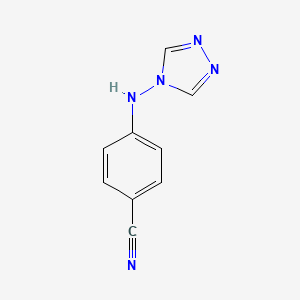


![2-[4-(3-Thiophen-2-yl-[1,2,4]oxadiazol-5-yl)-[1,2,3]triazol-1-yl]-ethylamine](/img/structure/B3104601.png)
